molecular formula C15H11N5OS B2919478 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 919432-69-2

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2919478
CAS No.: 919432-69-2
M. Wt: 309.35
InChI Key: LMWSDJLTAVVPLV-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H11N5OS and its molecular weight is 309.35. The purity is usually 95%.
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Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(2,1,3-benzothiadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c21-14(8-20-9-16-10-4-1-2-7-13(10)20)17-11-5-3-6-12-15(11)19-22-18-12/h1-7,9H,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWSDJLTAVVPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is a compound of considerable interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound features a benzothiadiazole core linked to a benzoimidazole moiety via an acetamide bridge. The synthesis typically involves several steps:

  • Formation of the Benzothiadiazole Core : Achieved through cyclization of precursors under controlled conditions.
  • Attachment of the Benzoimidazole Moiety : Introduced via nucleophilic substitution reactions.
  • Formation of the Acetamide Linkage : Finalized through amidation reactions using acetic anhydride or similar reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 25 µM
    • A549: 20 µM

The proposed mechanism involves the interaction of the compound with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The benzothiadiazole moiety is known to interact with various receptors, potentially modulating their activity.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a promising potential for this compound as a lead candidate for developing new antibiotics.

Study on Anticancer Properties

Another study published in Cancer Letters explored the anticancer properties of the compound in vivo using mouse models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.